Ethyl-ammonium sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethanamine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H7N.H2O4S/c2*1-2-3;1-5(2,3)4/h2*2-3H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGARNLJTTXHQGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.CCN.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964936 | |

| Record name | Sulfuric acid--ethanamine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507-18-6 | |

| Record name | Sulfuric acid, di(ethylamine) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--ethanamine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Ethylammonium Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethylammonium (B1618946) sulfate (B86663) is an ionic compound formed from the protonation of ethylamine (B1201723) by sulfuric acid. It consists of two ethylammonium cations (C₂H₅NH₃⁺) and one sulfate anion (SO₄²⁻). The study of alkylammonium sulfates is crucial for understanding intermolecular interactions, particularly hydrogen bonding, and for the development of novel materials, including ionic liquids and ferroelectrics. This guide aims to consolidate the available technical information on the chemical structure of ethylammonium sulfate to support research and development activities.

Chemical Structure and Properties

The chemical structure of ethylammonium sulfate is defined by the ionic bond between the ethylammonium cations and the sulfate anion.

2.1. Ionic Composition and Bonding

The compound consists of two positively charged ethylammonium ions and one negatively charged sulfate ion. The positive charge on the ethylammonium cation is localized on the ammonium (B1175870) group (-NH₃⁺), which is formed by the protonation of the amino group of ethylamine. The sulfate anion is a tetrahedral polyatomic ion with a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two oxygen atoms, which carry the negative charges. The primary forces holding the crystal lattice together are the electrostatic attractions between the oppositely charged ions and a network of hydrogen bonds.

2.2. Molecular Formula and Weight

The key properties of ethylammonium sulfate are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₁₆N₂O₄S |

| IUPAC Name | ethylazanium;sulfate |

| Molecular Weight | 188.25 g/mol |

| Canonical SMILES | CC[NH3+].CC[NH3+].[O-]S(=O)(=O)[O-] |

| InChI Key | ZGARNLJTTXHQGS-UHFFFAOYSA-N |

Data sourced from PubChem CID 9834157[1]

2.3. Predicted Crystal Structure

In the absence of specific experimental crystallographic data for ethylammonium sulfate, its crystal structure can be inferred from related compounds like methylammonium (B1206745) sulfate and other alkylammonium salts. It is anticipated that the crystal lattice is stabilized by a three-dimensional network of N-H···O hydrogen bonds between the ammonium protons of the ethylammonium cations and the oxygen atoms of the sulfate anions. The ethyl groups (C₂H₅) would likely influence the packing arrangement and may exhibit rotational disorder depending on the temperature. The sulfate anion is expected to maintain its tetrahedral geometry.

Experimental Data

3.1. Spectroscopic Analysis

Spectroscopic methods provide valuable insights into the chemical structure of ethylammonium sulfate.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of ethylammonium sulfate would be expected to show signals corresponding to the protons of the ethyl group and the ammonium group. The ethyl group will exhibit a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons due to spin-spin coupling. The ammonium (-NH₃⁺) protons would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

3.1.2. FTIR Spectroscopy

The Fourier-transform infrared (FTIR) spectrum provides information about the vibrational modes of the functional groups present in ethylammonium sulfate. Key expected absorption bands include:

-

N-H stretching: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the ammonium group.

-

C-H stretching: Bands in the region of 2800-3000 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group.

-

N-H bending: An absorption band around 1500-1600 cm⁻¹ attributed to the bending vibration of the N-H bonds.

-

S-O stretching: Strong absorption bands characteristic of the sulfate anion, typically observed around 1100 cm⁻¹ (asymmetric stretch) and 620 cm⁻¹ (symmetric stretch).

Experimental Protocols

4.1. Laboratory Synthesis of Ethylammonium Sulfate

The following protocol describes a standard laboratory procedure for the synthesis of ethylammonium sulfate from ethylamine and sulfuric acid.

Materials:

-

Ethylamine (C₂H₅NH₂) solution (e.g., 70% in water)

-

Sulfuric acid (H₂SO₄), dilute (e.g., 2 M)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker or Erlenmeyer flask

-

pH indicator or pH meter

-

Rotary evaporator or heating mantle with a distillation setup

-

Büchner funnel and filter paper

Procedure:

-

In a beaker, dilute a known amount of ethylamine solution with deionized water. Place the beaker in an ice bath on a magnetic stirrer and begin stirring.

-

Slowly add dilute sulfuric acid from a burette to the stirred ethylamine solution. The reaction is exothermic, and the temperature should be monitored and maintained below 25°C using the ice bath.

-

Monitor the pH of the solution continuously. Continue adding sulfuric acid until the solution is neutralized (pH ≈ 7).

-

Once neutralized, remove the solution from the ice bath and transfer it to a round-bottom flask.

-

Concentrate the solution by removing the solvent (water) using a rotary evaporator or by gentle heating.

-

To induce crystallization, cool the concentrated solution in an ice bath. If crystals do not form readily, scratching the inside of the flask with a glass rod may help.

-

Once a significant amount of crystals has formed, collect them by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the crystals under vacuum or in a desiccator to obtain pure ethylammonium sulfate.

Chemical Equation: 2 C₂H₅NH₂(aq) + H₂SO₄(aq) → (C₂H₅NH₃)₂SO₄(aq)

Visualizations

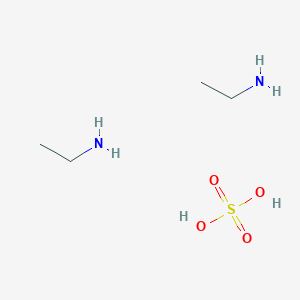

5.1. Ionic Structure Diagram

Caption: Ionic components of ethylammonium sulfate.

5.2. Synthesis Workflow

Caption: Laboratory synthesis of ethylammonium sulfate.

Conclusion

This technical guide has summarized the key structural and chemical information currently available for ethylammonium sulfate. While a definitive single-crystal X-ray structure is not yet publicly documented, the combination of its known ionic composition, spectroscopic data, and comparison with analogous compounds provides a solid foundation for its structural understanding. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. Further research, particularly crystallographic studies, is encouraged to provide a more detailed and quantitative understanding of the solid-state structure of this compound, which will be beneficial for its application in materials science and drug development.

References

An In-depth Technical Guide to Di(ethylammonium) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of di(ethylammonium) sulfate (B86663), focusing on its chemical identity, physical properties, and synthesis. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

Di(ethylammonium) sulfate, also referred to as ethylammonium (B1618946) sulfate, is the salt formed from the neutralization of ethylamine (B1201723) with sulfuric acid. The stoichiometry of the reaction involves two equivalents of the ethylamine base for every one equivalent of the diprotic sulfuric acid, resulting in a salt with two ethylammonium cations ([CH₃CH₂NH₃]⁺) and one sulfate anion (SO₄²⁻).

-

IUPAC Name: ethylazanium;sulfate

-

Molecular Formula: C₄H₁₆N₂O₄S

-

PubChem Compound ID: 9834157[1]

-

CAS Number: A specific CAS number for di(ethylammonium) sulfate is not consistently reported in major chemical databases. Researchers are advised to use the molecular formula and PubChem CID for unambiguous identification.

The structure consists of two protonated ethylamine molecules ionically bonded to a sulfate ion.

Physical and Chemical Properties

Quantitative physical property data for di(ethylammonium) sulfate is not extensively documented in publicly available literature. The following table summarizes the available computed and experimental information.

| Property | Value | Source |

| Molecular Weight | 188.25 g/mol | PubChem[1] |

| Appearance | White crystalline solid | Inferred from similar salts |

| Solubility | Soluble in water | Inferred from similar salts |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

The compound is expected to be a stable, non-volatile solid under standard conditions, typical of simple organic ammonium (B1175870) salts.

Synthesis and Characterization Protocols

Objective: To synthesize di(ethylammonium) sulfate via the reaction of ethylamine with sulfuric acid.

Materials:

-

Ethylamine (e.g., 70 wt. % solution in water)

-

Sulfuric acid (e.g., 98% or a dilute 1 M solution)

-

Deionized water

-

Ethanol (B145695) or Isopropanol (B130326) (for recrystallization)

-

pH indicator paper or a calibrated pH meter

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask or beaker

-

Dropping funnel

-

Büchner funnel and filter paper

-

Evaporating dish or crystallizing dish

Procedure:

-

Preparation of Reactants:

-

In a flask, place a known molar amount of ethylamine solution. For example, 12.9 g (0.2 mol) of a 70% ethylamine solution.

-

Dilute the ethylamine with approximately 50 mL of deionized water and place the flask in an ice bath to cool.

-

Slowly and carefully, add a stoichiometric amount of sulfuric acid (0.1 mol, which is approximately 5.4 mL of 98% H₂SO₄) to a dropping funnel. It is highly recommended to first dilute the concentrated acid by adding it to ~50 mL of cold water.

-

-

Reaction:

-

With vigorous stirring, add the sulfuric acid solution dropwise from the dropping funnel to the cooled ethylamine solution. Caution: The reaction is highly exothermic. Maintain a slow addition rate to keep the temperature of the reaction mixture below 30-40 °C.

-

After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at room temperature.

-

Check the pH of the solution. It should be approximately neutral (pH ~7). If the solution is still basic, add a small amount of dilute sulfuric acid. If acidic, add a small amount of ethylamine solution.

-

-

Isolation and Purification:

-

Reduce the volume of the resulting solution by about two-thirds using a rotary evaporator or by gentle heating in an evaporating dish.

-

Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the resulting white crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol or isopropanol to remove any unreacted starting materials.

-

Dry the crystals in a vacuum oven or in a desiccator.

-

Objective: To confirm the identity and purity of the synthesized di(ethylammonium) sulfate.

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the dried product in a suitable deuterated solvent, such as D₂O.

-

Expected Spectrum: The proton NMR spectrum should show a triplet corresponding to the methyl (CH₃) protons and a quartet corresponding to the methylene (B1212753) (CH₂) protons of the ethyl group. The integration of these signals should be in a 3:2 ratio.

-

-

FTIR Spectroscopy:

-

Sample Preparation: Analyze the dry solid using a KBr pellet or an ATR accessory.

-

Expected Spectrum: The infrared spectrum is expected to show characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and a strong, broad peak characteristic of the sulfate anion (SO₄²⁻) around 1100 cm⁻¹.

-

-

Elemental Analysis:

-

Determine the weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S).

-

Theoretical Values: C: 25.52%, H: 8.57%, N: 14.88%, S: 17.03%. The experimental values should be in close agreement with these calculated values for the pure compound.

-

Logical and Experimental Visualizations

The following diagrams, generated using Graphviz, illustrate the synthesis pathway and a general experimental workflow.

Caption: Chemical reaction for the synthesis of di(ethylammonium) sulfate.

Caption: Workflow for synthesis, purification, and analysis.

Signaling Pathways and Applications

Extensive searches of scientific literature did not reveal any established roles for di(ethylammonium) sulfate in biological signaling pathways. Its structure as a simple organic salt does not suggest a typical interaction with biological receptors or signaling cascades. The primary applications for this and similar alkylammonium sulfates are likely within the fields of chemical synthesis, as ionic liquids, or as components in material science applications, rather than in drug development or pharmacology.

References

An In-depth Technical Guide to Ethylammonium Sulfate ((C₂H₅NH₃)₂SO₄)

This guide provides a detailed analysis of the chemical formula and molecular weight of ethylammonium (B1618946) sulfate (B86663). The information is structured for researchers, scientists, and professionals in drug development who require precise chemical data.

Chemical Formula and Composition

Ethylammonium sulfate is an ionic compound. It is composed of two ethylammonium cations ((C₂H₅NH₃)⁺) and one sulfate anion ((SO₄)²⁻). To determine the overall chemical formula, the number of atoms for each element is tallied:

-

Carbon (C): Each of the two ethylammonium ions contains two carbon atoms, resulting in a total of 4 carbon atoms.

-

Hydrogen (H): Each ethylammonium ion has eight hydrogen atoms (5 in the ethyl group and 3 in the ammonium (B1175870) group), for a total of 16 hydrogen atoms.

-

Nitrogen (N): There is one nitrogen atom in each of the two ethylammonium ions, making a total of 2 nitrogen atoms.

-

Sulfur (S): The single sulfate ion contains one sulfur atom.

-

Oxygen (O): The sulfate ion contains four oxygen atoms.

Therefore, the precise chemical formula for ethylammonium sulfate is C₄H₁₆N₂O₄S .

Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms present in the molecule. The calculation is based on the atomic weights of the constituent elements.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 4 | 12.011 | 48.044 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Sulfur | S | 1 | 32.06 | 32.06 |

| Total | 188.242 |

The calculated molecular weight of ethylammonium sulfate ((C₂H₅NH₃)₂SO₄) is 188.242 g/mol .

Logical Workflow for Characterization

The process of determining the chemical formula and molecular weight of a compound like ethylammonium sulfate involves a logical sequence of analytical steps. This workflow can be visualized to clarify the relationships between different experimental techniques.

Crystal Structure of Alkylammonium Sulfates: A Technical Guide Based on Methylammonium Sulfate

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of short-chain alkylammonium sulfates, with a specific focus on methylammonium (B1206745) sulfate (B86663) as a model compound due to the limited availability of detailed crystallographic data for ethylammonium (B1618946) sulfate. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the structural features and intermolecular interactions that govern the solid-state properties of this class of compounds. Key crystallographic data, a detailed experimental protocol for synthesis and single-crystal X-ray diffraction analysis, and visualizations of the experimental workflow and hydrogen bonding network are presented.

Introduction

Alkylammonium sulfates are a class of organic-inorganic hybrid materials that have garnered interest for their diverse applications, including in the fields of ferroelectrics, nonlinear optics, and pharmaceuticals. The crystal structure of these compounds, particularly the arrangement of the alkylammonium cations and sulfate anions and the intricate network of hydrogen bonds, plays a crucial role in determining their physicochemical properties. While the crystal structure of ethylammonium sulfate is of significant interest, detailed published crystallographic data is scarce. In contrast, the crystal structure of methylammonium sulfate, (CH₃NH₃)₂SO₄, has been thoroughly characterized and serves as an excellent analogue for understanding the structural principles of short-chain alkylammonium sulfates.[1][2]

This guide leverages the detailed structural analysis of methylammonium sulfate to provide an in-depth technical overview that is broadly applicable to related compounds. The data and protocols presented herein are derived from the comprehensive study by Khoma et al., which elucidated the crystal structure and hydrogen bonding network of methylammonium sulfate.[1]

Crystallographic Data for Methylammonium Sulfate

The crystal structure of methylammonium sulfate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1][2] The asymmetric unit contains four methylammonium cations and two sulfate anions.[1] A summary of the key crystallographic data and data collection parameters is provided in Table 1.

Table 1: Crystal Data and Structure Refinement for Methylammonium Sulfate. [1]

| Parameter | Value |

| Empirical Formula | C₂H₁₂N₂O₄S |

| Formula Weight | 160.20 g/mol |

| Temperature | 293(2) K |

| Wavelength (MoKα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.1442(7) Å |

| b | 8.8370(5) Å |

| c | 13.5906(8) Å |

| α | 90° |

| β | 113.154(7)° |

| γ | 90° |

| Volume | 1451.46(14) ų |

| Z | 8 |

| Density (calculated) | 1.466 g/cm³ |

| Absorption Coefficient | 0.403 mm⁻¹ |

| F(000) | 688 |

| Crystal Size | 0.40 x 0.30 x 0.20 mm |

| θ range for data collection | 2.94° to 27.50° |

| Index ranges | -12 ≤ h ≤ 17, -11 ≤ k ≤ 11, -17 ≤ l ≤ 17 |

| Reflections collected | 6392 |

| Independent reflections | 3283 [R(int) = 0.0248] |

| Completeness to θ = 27.50° | 98.6 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3283 / 0 / 237 |

| Goodness-of-fit on F² | 0.941 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0394, wR₂ = 0.1035 |

| R indices (all data) | R₁ = 0.0582, wR₂ = 0.1165 |

| Largest diff. peak and hole | 0.362 and -0.251 e.Å⁻³ |

Molecular Structure and Hydrogen Bonding

The crystal structure of methylammonium sulfate is characterized by a three-dimensional network of hydrogen bonds.[1] All the hydrogen atoms of the ammonium (B1175870) groups participate in hydrogen bonds with the oxygen atoms of the sulfate ions.[1] Each methylammonium cation's -NH₃⁺ group forms hydrogen bonds with three neighboring sulfate anions.[1] This extensive hydrogen bonding network is the primary stabilizing force in the crystal lattice.[1][2][3] Selected bond lengths and angles for the non-hydrogen atoms are presented in Table 2.

Table 2: Selected Bond Lengths (Å) and Angles (°) for Methylammonium Sulfate. [1]

| Bond | Length (Å) | Angle | Degrees (°) |

| S(1)-O(1) | 1.465(2) | O(1)-S(1)-O(2) | 109.53(12) |

| S(1)-O(2) | 1.472(2) | O(1)-S(1)-O(3) | 109.43(12) |

| S(1)-O(3) | 1.477(2) | O(1)-S(1)-O(4) | 109.84(12) |

| S(1)-O(4) | 1.481(2) | O(2)-S(1)-O(3) | 109.28(12) |

| S(2)-O(5) | 1.469(2) | O(2)-S(1)-O(4) | 109.12(12) |

| S(2)-O(6) | 1.474(2) | O(3)-S(1)-O(4) | 109.59(12) |

| S(2)-O(7) | 1.475(2) | O(5)-S(2)-O(6) | 109.54(12) |

| S(2)-O(8) | 1.480(2) | O(5)-S(2)-O(7) | 109.73(12) |

| N(1)-C(1) | 1.471(4) | O(5)-S(2)-O(8) | 109.18(12) |

| N(2)-C(2) | 1.475(4) | O(6)-S(2)-O(7) | 109.42(12) |

| N(3)-C(3) | 1.467(4) | O(6)-S(2)-O(8) | 109.43(12) |

| N(4)-C(4) | 1.469(4) | O(7)-S(2)-O(8) | 109.48(12) |

Experimental Protocols

Synthesis of Methylammonium Sulfate

The synthesis of methylammonium sulfate was carried out via the reaction of aqueous methylamine (B109427) with sulfur(IV) oxide.[1][2]

-

A temperature-controlled cell containing 20 mL of 40% aqueous methylamine was cooled to 0°C.

-

Gaseous SO₂ was passed through the solution at a flow rate of 50 mL/min until the pH of the solution was less than 1.0.

-

The resulting yellow, oil-like product was allowed to stand at a temperature below 15°C in air to facilitate the evaporation of water.

-

Colorless crystals of methylammonium sulfate were separated, yielding a product of 15.43 g (83.4% yield).

Single-Crystal X-ray Diffraction Analysis

The crystal structure was determined using single-crystal X-ray diffraction.[1]

-

A suitable single crystal with dimensions of 0.40 x 0.30 x 0.20 mm was selected and mounted on an Oxford Diffraction Xcalibur 3 diffractometer.

-

The diffractometer was equipped with a graphite (B72142) monochromator and a Sapphire 3 CCD detector.

-

Data was collected using MoKα radiation (λ = 0.71073 Å) at a temperature of 293(2) K.

-

A series of ω scans were performed over a 2θ range of 2.94° to 27.50°.

-

The collected data was processed, and the structure was solved and refined using the SHELX-97 software package.[1]

-

Hydrogen atoms were located from a difference Fourier synthesis and were refined isotropically.[1]

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the determination of a crystal structure using single-crystal X-ray diffraction.

References

Solubility of ethylammonium sulfate in water and common organic solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethylammonium (B1618946) sulfate (B86663), with the chemical formula (CH₃CH₂NH₃)₂SO₄, is an organic salt that has potential applications in various fields, including as a component in ionic liquids and as a reagent in chemical synthesis. A thorough understanding of its solubility in different solvent systems is crucial for its practical application, particularly in areas such as reaction chemistry, purification, and formulation development.

This guide addresses the current knowledge gap regarding the quantitative solubility of ethylammonium sulfate. While it is known to be a white crystalline solid that is soluble in water, specific solubility values across a range of common laboratory solvents have not been widely reported.[1] Therefore, this document provides standardized methodologies for researchers to determine these values experimentally. The subsequent sections present a framework for recording solubility data, detailed experimental procedures, and a visual representation of the solubility determination workflow.

Physicochemical Properties of Ethylammonium Sulfate

-

Molecular Formula: C₄H₁₆N₂O₄S[2]

-

Molecular Weight: 188.25 g/mol [2]

-

Appearance: White crystalline solid[1]

-

General Solubility in Water: Soluble[1]

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for ethylammonium sulfate in water and common organic solvents is not extensively available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate as data becomes available through experimental determination.

| Solvent | Chemical Formula | Solubility ( g/100 mL) at 25 °C | Temperature Dependence Noted |

| Water | H₂O | Data not available | Data not available |

| Methanol | CH₃OH | Data not available | Data not available |

| Ethanol | C₂H₅OH | Data not available | Data not available |

| Acetone | C₃H₆O | Data not available | Data not available |

| Acetonitrile | C₂H₃N | Data not available | Data not available |

| Dimethylformamide (DMF) | C₃H₇NO | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following protocols are standard methods for determining the solubility of a solid compound like ethylammonium sulfate in various solvents.[3][4][5]

General Materials and Equipment

-

Ethylammonium sulfate (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Vials with airtight seals

-

Drying oven

-

Spectrophotometer (for spectroscopic method)

-

High-Performance Liquid Chromatography (HPLC) system (for chromatographic method)

Isothermal Shake-Flask Method (Gravimetric Determination)

This is a widely accepted and accurate method for determining equilibrium solubility.[4]

-

Preparation of Saturated Solution:

-

Add an excess amount of ethylammonium sulfate to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed, dry evaporating dish.[3]

-

Evaporate the solvent in a drying oven at a temperature that is sufficient to remove the solvent without decomposing the ethylammonium sulfate.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.[3]

-

-

Calculation of Solubility:

-

The solubility (S) in g/100 mL is calculated using the following formula: S = (mass of residue / volume of filtrate) * 100

-

Spectroscopic Method

This method is suitable if ethylammonium sulfate has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of ethylammonium sulfate of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the shake-flask method (Section 4.2, step 1).

-

After filtration, dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

Logical Relationships in Solubility

Conclusion

While quantitative data on the solubility of ethylammonium sulfate in water and common organic solvents is currently limited, this guide provides the necessary framework and experimental protocols for researchers to perform these crucial measurements. The provided methodologies, primarily the isothermal shake-flask method, are robust and widely accepted for generating reliable solubility data. The presented workflow and logical diagrams serve to visually simplify the process and the underlying principles of solubility. It is anticipated that by following these standardized procedures, the scientific community can build a comprehensive and comparable dataset for ethylammonium sulfate, facilitating its broader application in research and development.

References

Thermal Decomposition of Ethylammonium Sulfate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ethylammonium (B1618946) sulfate (B86663). Due to the limited availability of direct experimental data for ethylammonium sulfate in publicly accessible literature, this guide leverages data from closely related compounds—ammonium (B1175870) sulfate and triethylammonium (B8662869) hydrogen sulfate—to provide a robust comparative analysis. This document details the experimental methodologies used for thermal analysis and presents the available data in a structured format to facilitate understanding and further research.

Executive Summary

The precise thermal decomposition temperature of ethylammonium sulfate is not explicitly reported in the readily available scientific literature. However, analysis of related alkylammonium sulfates suggests that its decomposition likely initiates at temperatures above 200°C. This guide provides detailed thermal decomposition data for ammonium sulfate and triethylammonium hydrogen sulfate as key comparators. The methodologies for determining thermal stability, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are described in detail to support the design of future experimental work.

Comparative Thermal Stability

To contextualize the expected thermal behavior of ethylammonium sulfate, the decomposition data for ammonium sulfate and triethylammonium hydrogen sulfate are presented below.

| Compound | Onset of Decomposition (°C) | Key Observations |

| Ammonium Sulfate | > 250 | Multi-stage decomposition. Initially forms ammonium bisulfate.[1][2] |

| Triethylammonium Hydrogen Sulfate | > 260 | Begins to decompose when heated above approximately 260°C.[3][4] |

| Ethylammonium Nitrate | > 150 | Stable at temperatures greater than 150°C. |

| Ethylammonium Sulfate | Not explicitly reported | Decomposition temperature is expected to be influenced by the ethyl substituent. |

Experimental Protocols for Thermal Analysis

The primary techniques for determining the thermal decomposition temperature of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset and completion temperatures of decomposition.

Typical Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in a TGA sample pan, commonly made of platinum or alumina.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) or a reactive gas (e.g., air or oxygen) at a specific flow rate (e.g., 20-50 mL/min) to create the desired atmosphere.

-

Temperature Program: The sample is heated at a constant rate, typically 10°C/min, over a specified temperature range (e.g., from ambient to 600°C).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting plot of mass versus temperature is known as a thermogram.

-

Data Analysis: The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.

Typical Experimental Protocol:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then purged with an inert gas.

-

Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 10°C/min).

-

Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC curve shows endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events. Decomposition is typically observed as a complex series of endothermic and/or exothermic events.

Decomposition Pathways

The thermal decomposition of alkylammonium sulfates can be complex. The following diagrams illustrate the generalized decomposition pathway for ammonium sulfate and a simplified representation for an alkylammonium sulfate.

Conclusion

While the precise thermal decomposition temperature of ethylammonium sulfate remains to be definitively reported in widely accessible literature, a comparative analysis of its structural analogs provides valuable insight. It is reasonable to infer that ethylammonium sulfate exhibits thermal stability comparable to other alkylammonium sulfates, with decomposition likely commencing in the range of 200-260°C. For professionals in research and drug development, it is imperative to conduct specific thermal analysis experiments, such as TGA and DSC, to precisely determine the decomposition profile of ethylammonium sulfate for its safe handling and application. The experimental protocols and comparative data provided in this guide serve as a foundational resource for such investigations.

References

Navigating the Challenges of a Hygroscopic Material: A Technical Guide to Ethylammonium Sulfate

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have a comprehensive technical guide on the hygroscopic nature and proper handling of ethylammonium (B1618946) sulfate (B86663). This whitepaper provides an in-depth look at the material's interaction with moisture, offering critical data and protocols to ensure its stability and effective use in research and pharmaceutical applications.

Ethylammonium sulfate is a white crystalline solid known for its hygroscopic properties, meaning it readily attracts and absorbs moisture from the surrounding environment.[1] This characteristic presents significant challenges in terms of handling, storage, and application, as moisture uptake can lead to physical and chemical changes, impacting the material's quality and performance.

This guide addresses these challenges by providing a detailed overview of the hygroscopic behavior of short-chain alkylammonium sulfates, safe handling and storage procedures, and standardized methods for experimental characterization.

The Hygroscopic Nature of Ethylammonium Sulfate: A Continuous Water Uptake

Contrary to many crystalline salts that exhibit a distinct deliquescence point where they abruptly dissolve in absorbed atmospheric moisture, ethylammonium sulfate demonstrates a more continuous and monotonic increase in water uptake as relative humidity (RH) rises.[2][3] This non-deliquescent behavior means that even at lower humidity levels, the material will gradually absorb water.

Table 1: Hygroscopic Growth Factors of Ethylammonium Sulfate (EAS) at 25°C

| Relative Humidity (RH) | Hygroscopic Growth Factor (GF) |

| 45% | 1.13 |

| 60% | 1.22 |

Source: Data compiled from studies on short-chained alkylammonium sulfates.[3]

This continuous water absorption underscores the critical need for controlled environmental conditions during handling and storage to maintain the material's integrity.

Best Practices for Handling and Storage

The hygroscopic nature of ethylammonium sulfate necessitates stringent handling and storage protocols to prevent unwanted moisture absorption.[4] Adherence to these guidelines is crucial for preserving the material's quality and ensuring the reproducibility of experimental results.

Handling Procedures

Handling of ethylammonium sulfate should always be conducted in a controlled environment with low relative humidity.[4] Ideally, a glove box or a dry room should be utilized. When such facilities are unavailable, work should be performed swiftly in a well-ventilated area, minimizing the material's exposure to ambient air.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against dust particles.[5][6][7][8][9]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn to prevent skin contact.[6][7][9]

-

Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator is recommended.[6][8][9]

-

Protective Clothing: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[5][6][8]

Storage Conditions

Proper storage is paramount to prevent the degradation of ethylammonium sulfate. The material should be stored in a cool, dry place, away from direct sunlight and sources of heat.[4]

-

Containers: Use airtight containers made of non-reactive materials. The container should be tightly sealed immediately after use.

-

Desiccants: The inclusion of a desiccant, such as silica (B1680970) gel, within the storage container is highly recommended to absorb any residual moisture.

-

Incompatible Materials: Store ethylammonium sulfate away from strong oxidizing agents, acids, and bases.[4][10]

Experimental Characterization of Hygroscopicity

To accurately quantify the moisture content and hygroscopic behavior of ethylammonium sulfate, standardized analytical techniques should be employed. Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration are the two primary methods for this purpose.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[11][12][13][14] This method is ideal for generating a moisture sorption isotherm, which graphically represents the relationship between water content and relative humidity.

Detailed Methodology for DVS Analysis of Ethylammonium Sulfate:

-

Sample Preparation: Accurately weigh 10-20 mg of ethylammonium sulfate into a DVS sample pan.[12]

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹).[11] This initial mass will be used as the reference dry mass.

-

Sorption/Desorption Cycle:

-

Increase the relative humidity in a stepwise manner (e.g., 10% increments) from 0% to 90% RH.

-

At each RH step, allow the sample to equilibrate until a stable mass is reached.

-

Following equilibration at 90% RH, decrease the humidity in a similar stepwise manner back to 0% RH to obtain the desorption curve.

-

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass versus the relative humidity to generate the sorption and desorption isotherms.

Karl Fischer (KF) Titration

KF titration is a highly specific and accurate method for determining the water content of a substance.[15][16] It is particularly useful for quantifying the absolute water content of ethylammonium sulfate at a specific point in time.

Detailed Methodology for Volumetric KF Titration of Ethylammonium Sulfate:

-

Instrument Preparation:

-

Ensure the KF titrator is equipped with a suitable solvent, such as anhydrous methanol.

-

Titrate the solvent with the KF reagent to a stable, dry endpoint to eliminate any residual water in the titration cell.

-

-

Sample Introduction:

-

Accurately weigh a suitable amount of ethylammonium sulfate (typically containing 5-30 mg of water) in a dry, sealed container.[15]

-

Quickly transfer the sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.

-

-

Titration:

-

Stir the sample until it is fully dissolved in the solvent.

-

Titrate the sample with a standardized KF reagent to the electrometric endpoint.

-

-

Calculation: The water content is calculated based on the volume of KF reagent consumed and the known titer of the reagent.

By understanding the unique hygroscopic characteristics of ethylammonium sulfate and implementing the rigorous handling, storage, and analytical procedures outlined in this guide, researchers and drug development professionals can effectively manage this material, ensuring its quality, stability, and the integrity of their work.

References

- 1. lookchem.com [lookchem.com]

- 2. Hygroscopicity and optical properties of alkylaminium sulfates [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. risso-chemical.com [risso-chemical.com]

- 5. epa.gov [epa.gov]

- 6. blog.gooddayswork.ag [blog.gooddayswork.ag]

- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 8. m.youtube.com [m.youtube.com]

- 9. PPE For Chemical Handling With Example [industrialsafetytips.in]

- 10. doc.chem-lab.be [doc.chem-lab.be]

- 11. particletechlabs.com [particletechlabs.com]

- 12. thesolubilitycompany.com [thesolubilitycompany.com]

- 13. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]

- 14. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. dl.icdst.org [dl.icdst.org]

Spectroscopic properties of ethylammonium sulfate (NMR, IR, Raman)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of ethylammonium (B1618946) sulfate (B86663), (CH₃CH₂NH₃)₂SO₄. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for chemical characterization. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic data, alongside detailed experimental protocols and logical workflows for analysis.

Executive Summary

Ethylammonium sulfate is an organic salt with applications in various chemical syntheses. A thorough understanding of its structural and vibrational properties is crucial for its effective application and quality control. This guide presents key spectroscopic data to aid in its identification and characterization. While ¹H NMR data is experimentally derived, the ¹³C NMR, IR, and Raman data are representative, based on the known spectral characteristics of the constituent functional groups.

Spectroscopic Data

The following tables summarize the key spectroscopic data for ethylammonium sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopic Data for Ethylammonium Sulfate

| Parameter | ¹H NMR (D₂O) | ¹³C NMR (Representative) |

| Chemical Shift (δ) / ppm | 1.281 (triplet) | ~15 |

| 3.050 (quartet) | ~40 | |

| Assignment | -CH₃ | -CH₃ |

| -CH₂- | -CH₂- |

Note: ¹H NMR data is derived from an experimental spectrum in D₂O. ¹³C NMR data is representative and based on typical chemical shifts for ethyl groups.

Vibrational Spectroscopy

Table 2: Vibrational Spectroscopy Data for Ethylammonium Sulfate

| Technique | Wavenumber / cm⁻¹ (Representative) | Assignment |

| Infrared (IR) | 3300 - 3000 | N-H stretching (ammonium) |

| 2980 - 2850 | C-H stretching (ethyl) | |

| ~1600 | N-H bending (ammonium) | |

| ~1460 | C-H bending (ethyl) | |

| ~1100 | S=O stretching (sulfate) | |

| ~615 | O-S-O bending (sulfate) | |

| Raman | 3000 - 2800 | C-H stretching (ethyl) |

| ~1450 | C-H bending (ethyl) | |

| ~980 | S-O symmetric stretching (sulfate, ν₁) | |

| ~450 | O-S-O bending (sulfate, ν₂) |

Note: IR and Raman data are representative and based on characteristic vibrational modes of the functional groups present.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted for ethylammonium sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the ethylammonium cation.

Materials and Instrumentation:

-

Ethylammonium sulfate sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of ethylammonium sulfate in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to achieve maximum homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8 or 16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A wider spectral width is used compared to ¹H NMR.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in ethylammonium sulfate by measuring the absorption of infrared radiation.

Materials and Instrumentation:

-

Ethylammonium sulfate sample (solid)

-

Potassium bromide (KBr, spectroscopic grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer with a DTGS or MCT detector

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of ethylammonium sulfate with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy

Objective: To obtain information on the vibrational modes of ethylammonium sulfate, which are complementary to IR spectroscopy.

Materials and Instrumentation:

-

Ethylammonium sulfate sample (solid or aqueous solution)

-

Glass capillary tube or microscope slide

-

Raman spectrometer with a laser source (e.g., 532 nm, 785 nm) and a CCD detector

Procedure (for a solid sample):

-

Sample Preparation: Place a small amount of the solid ethylammonium sulfate onto a microscope slide or pack it into a glass capillary tube.

-

Instrument Setup: Place the sample on the spectrometer's stage.

-

Focusing: Use the integrated microscope to focus the laser beam onto the sample.

-

Data Acquisition:

-

Set the laser power to a level that does not cause sample degradation (a preliminary power test may be necessary).

-

Set the acquisition time and the number of accumulations to achieve a good quality spectrum.

-

Acquire the Raman spectrum over the desired spectral range (e.g., 3500-100 cm⁻¹).

-

-

Data Processing: The spectrum is typically baseline-corrected to remove fluorescence background. The x-axis represents the Raman shift in wavenumbers (cm⁻¹).

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic characterization of ethylammonium sulfate.

Caption: Experimental workflow for the spectroscopic characterization of ethylammonium sulfate.

Caption: Logical relationships between spectroscopic techniques and structural elucidation.

In-Depth Technical Guide to the Electronic Band Structure of Ethylammonium-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylammonium (B1618946) (EA) based perovskite and perovskite-inspired materials are a burgeoning class of semiconductors with significant potential in various optoelectronic applications, including photovoltaics and light-emitting diodes. The electronic band structure of these materials is of paramount importance as it governs their optical absorption, charge transport, and overall device performance. Understanding the interplay between the organic ethylammonium cation, the metallic cation (e.g., lead, tin, bismuth), and the halide anion is crucial for tailoring their properties for specific applications. This technical guide provides a comprehensive overview of the electronic band structure of ethylammonium-based compounds, supported by quantitative data, detailed experimental protocols, and logical relationship diagrams.

Data Presentation: Electronic Properties of Ethylammonium-Based Compounds

The following table summarizes key electronic properties of various ethylammonium-based and related perovskite compounds, compiled from experimental data and theoretical calculations.

| Compound | Chemical Formula | Band Gap (eV) | Valence Band Maximum (VBM) (eV) | Conduction Band Minimum (CBM) (eV) | Electron Effective Mass (m_e) | Hole Effective Mass (m_h) | Data Source Type |

| Ethylammonium Lead Iodide | (CH₃CH₂NH₃)PbI₃ | ~2.2 | -5.6 | -3.4 | - | - | Experimental |

| Methylammonium Lead Iodide | CH₃NH₃PbI₃ | 1.55 | -5.4 | -3.9 | 0.197 m₀ | 0.242 m₀ | Experimental/DFT[1] |

| Mixed MA/EA Lead Iodide (x=0.25) | (CH₃NH₃)₀.₇₅(CH₃CH₂NH₃)₀.₂₅PbI₃ | 1.57 | - | - | - | - | DFT |

| Mixed MA/EA Lead Iodide (x=0.50) | (CH₃NH₃)₀.₅(CH₃CH₂NH₃)₀.₅PbI₃ | 1.61 | - | - | - | - | DFT |

| Mixed MA/EA Lead Iodide (x=0.75) | (CH₃NH₃)₀.₂₅(CH₃CH₂NH₃)₀.₇₅PbI₃ | 1.64 | - | - | - | DFT | |

| Mixed MA/EA Lead Iodide (x=1.00) | (CH₃CH₂NH₃)PbI₃ | 1.65 | - | - | - | - | DFT |

| Ethylammonium Tin Iodide | (CH₃CH₂NH₃)SnI₃ | 2.55 | - | - | - | - | Experimental[2] |

| Ethylammonium Bismuth Bromide | (C₂H₅NH₃)₂[BiBr₅] | ~2.6 | - | Formed by Bi 6p & Br 4p states | - | - | Experimental |

| Methylammonium Bismuth Iodide | (CH₃NH₃)₃Bi₂I₉ | 2.19 | - | - | - | - | Experimental[3] |

| N-ethyl-4-methyl-pyridinium Bismuth Iodide | (C₈H₁₂N)₃(Bi₂I₉) | 2.17 | - | - | - | Experimental[4] |

Note: VBM and CBM values are typically referenced to the vacuum level. DFT calculated values can vary based on the functional and parameters used. m₀ represents the rest mass of an electron.

Experimental Protocols

Synthesis of Ethylammonium-Based Perovskite Thin Films

1. Synthesis of Ethylammonium Lead Iodide ((CH₃CH₂NH₃)PbI₃) Thin Films (Solution Processing)

-

Precursor Solution Preparation:

-

Dissolve ethylammonium iodide (EAI) and lead(II) iodide (PbI₂) in a 1:1 molar ratio in a solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO). The concentration is typically around 1 M.

-

Stir the solution at room temperature or slightly elevated temperatures (e.g., 60-70 °C) for several hours until the precursors are fully dissolved, resulting in a clear yellow solution.

-

-

Thin Film Deposition (Spin Coating):

-

Prepare substrates (e.g., FTO-coated glass) by sequential cleaning with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a nitrogen gun.

-

Treat the substrates with UV-Ozone for 15-20 minutes to enhance wettability.

-

Transfer the precursor solution onto the substrate and spin-coat at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).

-

During the spin-coating process, an anti-solvent (e.g., chlorobenzene (B131634) or toluene) is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.

-

-

Annealing:

-

Immediately after spin-coating, transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a defined time (e.g., 10-30 minutes) to remove residual solvent and complete the perovskite crystallization. All steps should ideally be performed in a nitrogen-filled glovebox to minimize degradation from moisture and oxygen.

-

2. Synthesis of Ethylammonium Tin Iodide ((CH₃CH₂NH₃)SnI₃) Thin Films

The synthesis of tin-based perovskites is more challenging due to the rapid oxidation of Sn²⁺ to Sn⁴⁺.

-

Precursor Solution Preparation:

-

Dissolve ethylammonium iodide (EAI) and tin(II) iodide (SnI₂) in a 1:1 molar ratio in a deoxygenated solvent like DMF.

-

To suppress oxidation, a reducing agent such as tin(II) fluoride (B91410) (SnF₂) or hypophosphorous acid (H₃PO₂) is often added to the precursor solution.

-

-

Thin Film Deposition and Annealing:

-

Follow a similar spin-coating and annealing procedure as for the lead-based counterparts. However, all steps must be strictly performed in an inert atmosphere (e.g., a glovebox with very low oxygen and water levels) to prevent the oxidation of tin.

-

3. Synthesis of Ethylammonium Bismuth Iodide ((CH₃CH₂NH₃)₃Bi₂I₉) Crystals

Bismuth-based hybrid halides often form lower-dimensional structures.

-

Solution Growth Method:

-

Dissolve bismuth(III) iodide (BiI₃) and ethylammonium iodide (EAI) in a stoichiometric ratio (e.g., 2:3) in a suitable solvent like DMF or gamma-butyrolactone (B3396035) (GBL) with gentle heating.

-

Allow the solution to cool down slowly to room temperature. Single crystals can be obtained by slow evaporation of the solvent over several days or by a temperature-gradient method.

-

For thin-film preparation, a similar spin-coating method can be employed, followed by annealing.

-

Characterization of Electronic Band Structure

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique to directly probe the electronic band structure of crystalline solids.

-

Sample Preparation:

-

High-quality, single-crystalline thin films or cleaved single crystals are required for ARPES measurements.

-

The sample must be mounted on a sample holder and electrically grounded to avoid charging effects.

-

-

Experimental Setup:

-

The experiment is conducted in an ultra-high vacuum (UHV) chamber (pressure < 10⁻¹⁰ Torr) to ensure a clean surface and to allow the photoemitted electrons to travel to the detector without scattering.[5]

-

A monochromatic light source, typically a helium discharge lamp (He Iα: 21.2 eV) or a synchrotron radiation source, is used to illuminate the sample.

-

An electron energy analyzer with high energy and angular resolution is used to measure the kinetic energy and emission angle of the photoemitted electrons.[5]

-

-

Measurement Procedure:

-

The sample is cooled to a low temperature (e.g., < 20 K) to reduce thermal broadening of the spectral features.

-

The sample is oriented with respect to the incident light and the analyzer to probe specific directions in the Brillouin zone.

-

By systematically varying the emission angle, the energy distribution of the photoelectrons is mapped out, which directly corresponds to the band dispersion E(k).

-

The valence band maximum (VBM) can be directly determined from the cutoff of the photoemission signal.

-

Computational Methodology: Density Functional Theory (DFT)

First-principles calculations based on DFT are widely used to investigate the electronic properties of these materials.

-

Software: Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, etc.

-

Functional: The choice of exchange-correlation functional is critical. While the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Erzerhof (PBE) functional can provide reasonable results for lead-iodide perovskites, hybrid functionals like HSE06 are often necessary for more accurate band gap predictions.[6] The inclusion of van der Waals corrections (e.g., DFT-D3) is important to accurately describe the interaction involving the organic cation.

-

Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials are commonly used to describe the interaction between the core and valence electrons.

-

Plane-Wave Cutoff Energy: A sufficiently high cutoff energy (e.g., 400-500 eV) is required for convergence.

-

k-point Mesh: A Monkhorst-Pack grid is used for sampling the Brillouin zone. The density of the k-point mesh should be tested for convergence of the total energy.

-

Spin-Orbit Coupling (SOC): For compounds containing heavy elements like lead, tin, and bismuth, the inclusion of SOC is crucial for an accurate description of the band structure, particularly near the band edges.[1]

Visualizations

Logical Relationship Diagram

References

Navigating the Safety Landscape of Ethylammonium Sulfate: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the available health and safety information for ethylammonium (B1618946) sulfate (B86663). It is intended for researchers, scientists, and drug development professionals. A significant challenge in compiling this guide is the limited publicly available safety and toxicological data specifically for mono-ethylammonium sulfate. Consequently, this guide also draws upon data from closely related compounds, such as diethylammonium (B1227033) sulfate and ammonium (B1175870) sulfate, to provide a broader understanding of potential hazards. This practice, known as read-across, has inherent limitations, and the information should be interpreted with caution. All data derived from related compounds are clearly indicated.

Chemical Identification and Physical Properties

Ethylammonium sulfate can exist in two primary forms: mono-ethylammonium sulfate (from the neutralization of ethylamine (B1201723) with sulfuric acid) and di-ethylammonium sulfate (from the neutralization of diethylamine (B46881) with sulfuric acid). It is crucial to distinguish between these compounds, as their physicochemical and toxicological properties may differ.

Table 1: Physical and Chemical Properties

| Property | Diethylammonium Sulfate | Ethylammonium Hydrogen Sulfate | Ammonium Sulfate |

| CAS Number | 26292-53-5[1][2] | Not readily available | 7783-20-2[3] |

| Molecular Formula | C₈H₂₄N₂O₄S[2][4] | C₂H₉NO₄S[5] | (NH₄)₂SO₄[6] |

| Molecular Weight | 244.35 g/mol [2][4] | 143.16 g/mol [5] | 132.14 g/mol [3] |

| Appearance | Data not available | Data not available | White crystalline solid[3] |

| Boiling Point | 366.7°C at 760 mmHg[2] | Data not available | Decomposes >280°C[3] |

| Flash Point | 175.6°C[2] | Data not available | Not flammable[7] |

| Vapor Pressure | 2.22E-06 mmHg at 25°C[2] | Data not available | Data not available |

| Solubility | Data not available | Data not available | Soluble in water[6] |

Hazard Identification and Classification

Due to the lack of a specific, harmonized GHS classification for ethylammonium sulfate, the following table summarizes the available information for related compounds.

Table 2: GHS Hazard Information (Note: Data is for related compounds)

| Hazard Class | Diethylammonium Sulfate (CAS 26292-53-5) | Ammonium Sulfate (CAS 7783-20-2) |

| Pictograms | GHS05 (Corrosion), GHS06 (Toxic), GHS07 (Harmful)[1] | Not classified as hazardous[3] |

| Signal Word | Danger[1] | No signal word[3] |

| Hazard Statements | H302: Harmful if swallowed[1]H311: Toxic in contact with skin[1]H314: Causes severe skin burns and eye damage[1]H318: Causes serious eye damage[1]H332: Harmful if inhaled[1]H335: May cause respiratory irritation[1] | Not classified as hazardous[3] |

| Precautionary Statements | P260, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P361, P363, P405, P501[1] | Not classified as hazardous[3] |

Toxicological Data

Table 3: Toxicological Data for Ammonium Sulfate

| Endpoint | Value | Species | Route | Source |

| LD50 | 4250 mg/kg | Rat | Oral | [3] |

| LD50 | > 2000 mg/kg | Rat | Dermal | [3] |

A chronic toxicity and carcinogenicity study on ammonium sulfate in F344 rats concluded that the no-observed-adverse-effect level (NOAEL) was 256 mg/kg bw/day for males and 284 mg/kg bw/day for females, and the compound was found to be non-carcinogenic under the study conditions.[8]

Experimental Protocols

Detailed experimental protocols for the safety assessment of ethylammonium sulfate were not found in the reviewed literature. However, standardized protocols for acute toxicity testing, such as the OECD Test Guideline 423 for Acute Oral Toxicity, are typically employed.[9]

General Principles of an Acute Oral Toxicity Study (as per OECD 423):

-

Test Animals: Typically rodents (e.g., rats or mice) are used. Animals are fasted before the administration of the substance.[9]

-

Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[9]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a set period, typically 14 days.[9]

-

Endpoint: The study allows for the determination of the LD50 (median lethal dose) and provides information on the hazardous properties of the substance.[9]

Safe Handling and Emergency Procedures Workflow

Given the potential hazards associated with alkylammonium sulfates, a systematic approach to handling is essential. The following workflow diagram outlines the key steps for safe laboratory use.

Caption: Workflow for the safe handling of ethylammonium sulfate.

Conclusion

The available data on the health and safety of ethylammonium sulfate is limited, necessitating a cautious approach to its handling. The information on related compounds, particularly diethylammonium sulfate, suggests that it may be harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage. Researchers and professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. In the absence of specific toxicological data, it is prudent to treat ethylammonium sulfate with a high degree of caution, assuming it possesses a hazard profile similar to that of other toxic and corrosive alkylammonium salts. Further toxicological studies are required to fully characterize the health and safety profile of ethylammonium sulfate.

References

- 1. diethylammonium sulphate | 26292-53-5 [chemicalbook.com]

- 2. diethylammonium sulphate | 26292-53-5 [chemnet.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. Ethylammonium hydrogensulfate | C2H9NO4S | CID 134716576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. Chronic toxicity and carcinogenicity of dietary administered ammonium sulfate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes and Protocols: Laboratory Scale Synthesis of Ethylammonium Sulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylammonium (B1618946) sulfate (B86663) [(CH₃CH₂NH₃)₂SO₄] is an organic salt formed from the neutralization reaction between ethylamine (B1201723) and sulfuric acid. It serves as a precursor and intermediate in various chemical syntheses and has applications in the development of novel materials and pharmaceuticals. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of ethylammonium sulfate, including reagent stoichiometry, reaction conditions, purification methods, and characterization data.

Reaction Scheme

The synthesis of ethylammonium sulfate is a classic acid-base neutralization reaction where two equivalents of ethylamine react with one equivalent of sulfuric acid to yield the corresponding salt and water. The reaction is highly exothermic.

2 C₂H₅NH₂ + H₂SO₄ → (C₂H₅NH₃)₂SO₄

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis yielding approximately 0.1 moles of ethylammonium sulfate.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Ethylamine (70% in H₂O) | Reagent Grade | Sigma-Aldrich |

| Sulfuric Acid (98%) | Reagent Grade | Fisher Scientific |

| Ethanol (B145695) (95%) | Reagent Grade | VWR |

| Diethyl Ether | Reagent Grade | VWR |

| Deionized Water | - | - |

| Beaker (250 mL) | - | - |

| Erlenmeyer Flask (250 mL) | - | - |

| Glass Stirring Rod | - | - |

| Dropping Funnel | - | - |

| Ice Bath | - | - |

| Büchner Funnel and Flask | - | - |

| Filter Paper | - | - |

| Watch Glass | - | - |

| pH Indicator Strips | - | - |

3.2. Equipment

-

Magnetic stirrer with stir bar

-

Fume hood

-

Vacuum filtration apparatus

-

Drying oven or desiccator

-

Analytical balance

3.3. Synthesis Procedure

-

Preparation of Ethylamine Solution: In a 250 mL beaker, place a magnetic stir bar. In a fume hood, add 12.9 g (approximately 14.3 mL) of 70% ethylamine solution in water (0.2 moles of ethylamine). To this, add 50 mL of 95% ethanol.

-

Reaction Setup: Place the beaker in an ice bath on top of a magnetic stirrer and begin gentle stirring. Allow the solution to cool to below 10 °C.

-

Addition of Sulfuric Acid: In a separate small beaker, carefully measure 5.5 mL of concentrated (98%) sulfuric acid (approximately 10.1 g, 0.1 moles). Caution: Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Slowly add the concentrated sulfuric acid dropwise to the stirring ethylamine solution using a dropping funnel over a period of 20-30 minutes. Monitor the temperature of the reaction mixture and ensure it does not rise above 20 °C. The reaction is highly exothermic.

-

Precipitation: As the sulfuric acid is added, a white precipitate of ethylammonium sulfate will form.

-

Completion of Reaction: After the addition of sulfuric acid is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolation of Product: Isolate the white crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of cold ethanol (2 x 25 mL) followed by two portions of diethyl ether (2 x 25 mL) to remove any unreacted starting materials and residual water.

-

Drying: Transfer the white solid to a pre-weighed watch glass and dry in a vacuum oven at 50-60 °C for 2-4 hours or in a desiccator under vacuum until a constant weight is achieved.

-

Characterization: Determine the yield, melting point, and characterize the product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of ethylammonium sulfate.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of ethylammonium sulfate based on the protocol described above.

| Parameter | Value |

| Molecular Formula | (C₂H₅NH₃)₂SO₄ |

| Molecular Weight | 188.25 g/mol [1] |

| Theoretical Yield | 18.83 g (based on 0.1 mol H₂SO₄) |

| Appearance | White crystalline solid[2] |

| Solubility | Soluble in water[2] |

| Expected Yield | 75-85% |

| Melting Point | Data not readily available |

Characterization

6.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

-

Solvent: D₂O

-

Expected Signals:

-

A triplet corresponding to the methyl protons (-CH₃) at approximately 1.2-1.4 ppm.

-

A quartet corresponding to the methylene (B1212753) protons (-CH₂-) at approximately 3.0-3.2 ppm.

-

A broad singlet for the ammonium (B1175870) protons (-NH₃⁺), which may be exchanged with D₂O and therefore might not be distinctly visible.

-

6.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Solvent: D₂O

-

Expected Signals:

-

A signal for the methyl carbon (-CH₃) at approximately 15-20 ppm.

-

A signal for the methylene carbon (-CH₂-) at approximately 40-45 ppm.

-

6.3. FTIR (Fourier-Transform Infrared) Spectroscopy

-

Sample Preparation: KBr pellet or ATR

-

Expected Characteristic Peaks:

-

N-H stretching: Broad absorption band in the region of 3100-3300 cm⁻¹.

-

C-H stretching: Sharp peaks around 2800-3000 cm⁻¹.

-

N-H bending: Absorption around 1500-1600 cm⁻¹.

-

S=O stretching (sulfate): Strong, broad absorption band around 1100 cm⁻¹[3].

-

S-O bending (sulfate): Absorption around 610-620 cm⁻¹[3].

-

Safety Precautions

-

Ethylamine: Flammable and corrosive. Handle in a well-ventilated fume hood.

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care, using appropriate PPE. The dilution of sulfuric acid is exothermic.

-

Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby.

-

The overall reaction is highly exothermic and requires careful temperature control.

Conclusion

This protocol provides a reliable and straightforward method for the laboratory-scale synthesis of ethylammonium sulfate. The procedure is based on a simple acid-base neutralization and affords the product in good yield and purity after a simple work-up. The provided characterization data will aid researchers in confirming the identity and quality of the synthesized compound.

References

Application Notes and Protocols: A Step-by-Step Guide to Growing Ethylammonium Sulfate Single Crystals

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis and subsequent growth of ethylammonium (B1618946) sulfate (B86663) single crystals. The protocol is designed to be a comprehensive guide for researchers in various scientific disciplines requiring high-quality single crystals for their studies.

Synthesis of Ethylammonium Sulfate

Ethylammonium sulfate is synthesized through a neutralization reaction between ethylamine (B1201723) and sulfuric acid. The reaction is exothermic and requires careful temperature control.

Experimental Protocol:

-

Reaction Setup: In a fume hood, place a beaker containing a solution of ethylamine in ethanol (B145695) into an ice bath on a magnetic stir plate. The use of ethanol as a solvent helps to control the reaction rate and facilitates the precipitation of the product.

-